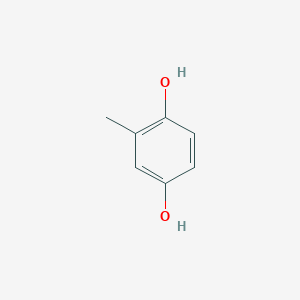

3-羟基吡啶-2,6-二甲醛

描述

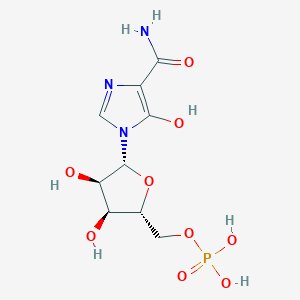

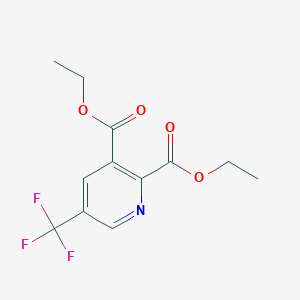

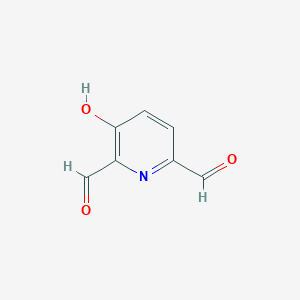

3-Hydroxypyridine-2,6-dicarbaldehyde is a chemical compound that has been studied for its potential applications in various fields. It has been used in the synthesis of new porphyrinoid compounds with two pyridine-related subunits . The sharp Soret-like band at 421 nm in the electronic spectrum and the pyrrole NH signal at δ = –2.98 ppm in the NMR spectrum indicated that the product is aromatic with an 18π-electron circuit .

Synthesis Analysis

The synthesis of 3-Hydroxypyridine-2,6-dicarbaldehyde has been reported in the literature. For instance, a direct and environment-friendly method was reported to produce 3-hydroxypyridine from bio-based furfural in water over a Raney Fe catalyst . Raney Fe exhibited an efficient catalytic performance for activation of the aldehyde group of furfural and afforded an 18.2% yield of 3-hydroxypyridine at 120 °C with ammonia as N source .Molecular Structure Analysis

The molecular structure of 3-Hydroxypyridine-2,6-dicarbaldehyde can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography . The proton and carbon NMR spectra further suggested that the electron circuit is produced not only by the keto-enol isomerization of the 3-hydroxypyridine unit but also by the local hydrogenative dearomatization in the other pyridine unit at the diagonal site .科学研究应用

聚合物化剂: 2-吡啶甲醛亚胺,与3-羟基吡啶-2,6-二甲醛在结构上相关,可作为甲基丙烯酸甲酯原子转移聚合中的配体。这种应用提供了多样性,并允许均相反应(Haddleton et al., 1997)。

抗惊厥活性: 3-羟基吡啶衍生物,特别是2,6-二取代的衍生物,表现出显著的抗惊厥活性。它们在GABA能诱导的惊厥中特别有效,并且可以增强5-羟色氨酸诱导的过动症(Voronina et al., 1986)。

铝检测的分析试剂: 3-羟基吡啶-2-甲醛2-吡啶基脒肼,一种相关化合物,是一种快速的荧光试剂,用于测定各种类型水中的铝,包括饮用水、淡水和海水,并在这些应用中显示出令人满意的结果(Cano-Pavón等,1980)。

癌症治疗: 化合物3-羟基吡啶-2-甲醛硫脲肼(3-HP)已经证明对多种癌症具有抑癌活性,包括白血病、厄立特氏腹水癌、淋巴瘤和腺癌755 (French & Blanz, 1966)。

光致发光性质: 4-羟基吡啶-2,6-二羧酸配体,与3-羟基吡啶-2,6-二甲醛密切相关,可以与镧系金属形成具有潜在光致发光性质的配位聚合物。这些聚合物可以是二维或三维结构(Sun et al., 2009)。

药物合成和抗生素: 3hpd基因簇在3-羟基吡啶降解中发挥作用,为药物合成和抗生素的潜在应用提供了新的见解(Wang et al., 2020)。

老年保护剂: 2-乙基-6-甲基-3-羟基吡啶盐酸盐,一种衍生物,通过延长小鼠寿命并减少某些品系的死亡率,起到老年保护剂的作用(Emanuel & Obukhova, 1978)。

未来方向

The future directions for research on 3-Hydroxypyridine-2,6-dicarbaldehyde could include further exploration of its potential applications in various fields, such as the synthesis of new porphyrinoid compounds . Additionally, more research is needed to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.

属性

IUPAC Name |

3-hydroxypyridine-2,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-3-5-1-2-7(11)6(4-10)8-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRAVFVNKSGQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypyridine-2,6-dicarbaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)